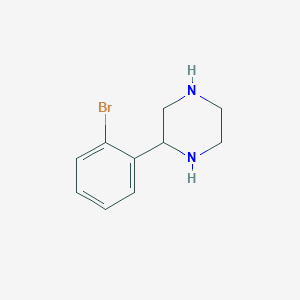

2-(2-Bromophenyl)piperazine

Description

The exact mass of the compound 2-(2-Bromophenyl)piperazine is 240.02621 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTWPFQUEVKTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661514 | |

| Record name | 2-(2-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-36-9 | |

| Record name | 2-(2-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(2-Bromophenyl)piperazine, a key intermediate in the pharmaceutical industry, most notably in the synthesis of antipsychotic agents like Aripiprazole.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most prevalent synthetic strategies, with a focus on the Buchwald-Hartwig amination and classical nucleophilic substitution approaches. Each method is presented with a self-validating protocol, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-(2-Bromophenyl)piperazine

2-(2-Bromophenyl)piperazine is a critical heterocyclic building block in medicinal chemistry.[3] Its structure is a recurring motif in a variety of pharmacologically active compounds. The piperazine ring, in particular, is known to modulate the pharmacokinetic properties of drug substances, often enhancing their solubility and ability to cross biological membranes.[4] The primary driver for the extensive study of its synthesis is its role as a precursor to several high-value active pharmaceutical ingredients (APIs). The bromo-substitution on the phenyl ring provides a reactive handle for further molecular elaboration, typically through cross-coupling reactions to build more complex molecular architectures.

This guide will explore the most reliable and scalable methods for its synthesis, providing the technical depth necessary for practical application and process optimization.

Primary Synthetic Pathways

The synthesis of N-arylpiperazines can be broadly achieved through several established methods, including palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and classical nucleophilic aromatic substitution (SNAr).[5] This guide will focus on the most industrially relevant and mechanistically distinct pathways.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aryl amines under relatively mild conditions.[6][7] This reaction is widely employed for the synthesis of 2-(2-Bromophenyl)piperazine due to its high selectivity and functional group tolerance.[7]

Reaction Overview:

The core of this pathway is the palladium-catalyzed cross-coupling of an aryl halide (2-bromoaniline or a related derivative) with piperazine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and minimizing side reactions.

Detailed Experimental Protocol:

-

Reagents:

-

2-Bromoaniline (1.0 equiv)

-

Piperazine (1.5 - 2.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 - 0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dry, nitrogen-purged reaction vessel, add Pd(OAc)₂, BINAP, and anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst complex.

-

Add sodium tert-butoxide, followed by piperazine and 2-bromoaniline.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or HPLC.[8] The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2-(2-Bromophenyl)piperazine.

-

Causality and Mechanistic Insights:

The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][9]

-

Catalyst Activation: Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the 2-bromoaniline to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center, and the strong base (NaOtBu) facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired 2-(2-Bromophenyl)piperazine, regenerating the Pd(0) catalyst.[9]

The use of bulky, electron-rich phosphine ligands like BINAP is crucial as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[6]

Diagram of the Buchwald-Hartwig Amination Workflow:

Caption: Workflow for Buchwald-Hartwig synthesis.

Pathway 2: Synthesis via Ring Formation from an Aniline Precursor

An alternative and widely used method involves the construction of the piperazine ring from an aniline derivative. This is a robust approach, particularly on an industrial scale.

Reaction Overview:

This pathway typically involves the reaction of an aniline with bis(2-chloroethyl)amine or a similar difunctional electrophile.

Detailed Experimental Protocol:

-

Reagents:

-

2-Bromoaniline (1.0 equiv)

-

Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equiv)

-

A high-boiling point solvent (e.g., diethylene glycol monomethyl ether, n-butanol)

-

A base (e.g., sodium carbonate, potassium carbonate)

-

-

Procedure:

-

A mixture of 2-bromoaniline, bis(2-chloroethyl)amine hydrochloride, and the chosen base is suspended in the high-boiling point solvent.[10]

-

The mixture is heated to a high temperature (typically 120-150 °C) and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

Causality and Mechanistic Insights:

This reaction proceeds via a double N-alkylation mechanism. The aniline nitrogen first acts as a nucleophile, displacing one of the chloride leaving groups on the bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining chloroethyl group to form the six-membered piperazine ring. The high temperature is necessary to overcome the activation energy for both the intermolecular and intramolecular nucleophilic substitution steps. The base is required to neutralize the HCl generated during the reaction.

Diagram of the Ring Formation Pathway:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

2-(2-Bromophenyl)piperazine chemical properties and structure

An In-Depth Technical Guide to 1-(2-Bromophenyl)piperazine: Properties, Structure, Synthesis, and Applications

Introduction

1-(2-Bromophenyl)piperazine is a versatile heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Structurally, it consists of a piperazine ring N-substituted with a 2-bromophenyl group. This arrangement makes it a valuable pharmacophore and a highly adaptable synthetic intermediate. The presence of two distinct reactive centers—the secondary amine of the piperazine moiety and the carbon-bromine bond on the aromatic ring—provides a gateway to a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, structural features, synthesis, reactivity, and applications, with a particular focus on its pivotal role in the development of central nervous system (CNS) therapeutics.

Physicochemical and Structural Properties

1-(2-Bromophenyl)piperazine is typically encountered as a white to off-white solid at room temperature.[1] It exhibits good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1] The bromine substituent increases the lipophilicity of the molecule compared to its non-halogenated phenylpiperazine counterpart, a property often leveraged in drug design to enhance membrane permeability and biological activity.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 1011-13-8 | [2][3] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [2][3] |

| Molecular Weight | 241.13 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| SMILES | BrC1=CC=CC=C1N2CCNCC2 | [3] |

| InChI Key | JVTRURBMYILQDA-UHFFFAOYSA-N | [3] |

Molecular Structure and Conformation

The structure of 1-(2-Bromophenyl)piperazine is fundamental to its reactivity and function as a pharmacophore.

Caption: Chemical structure of 1-(2-Bromophenyl)piperazine.

Computational and experimental studies on analogous N-arylpiperazines and substituted piperidines consistently show that the six-membered piperazine ring predominantly adopts a chair conformation .[4][5] This conformation minimizes torsional and steric strain, placing the substituents on the ring in either axial or equatorial positions. For 1-(2-Bromophenyl)piperazine, the bulky 2-bromophenyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are energetically unfavorable. This conformational preference is critical as it dictates the three-dimensional orientation of the pharmacophoric elements, influencing how the molecule interacts with biological targets such as G-protein coupled receptors (GPCRs).[6]

Spectroscopic Characterization

Unambiguous characterization of 1-(2-Bromophenyl)piperazine relies on a combination of standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted based on data from closely related analogues.[7][8]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (4H): ~6.9-7.6 ppm, complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. Piperazine Protons (4H, N-CH₂): ~3.1-3.3 ppm, triplet or multiplet. Piperazine Protons (4H, N-CH₂): ~3.0-3.2 ppm, triplet or multiplet. Piperazine N-H (1H): ~1.5-2.5 ppm, broad singlet (exchangeable with D₂O). |

| ¹³C NMR | Aromatic C-Br: ~115-120 ppm. Aromatic C-N: ~150-155 ppm. Other Aromatic Carbons: ~120-135 ppm (4 signals). Piperazine C-N (Aryl): ~50-55 ppm. Piperazine C-N (H): ~45-50 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: ~3250-3350 (broad). Aromatic C-H Stretch: ~3000-3100. Aliphatic C-H Stretch: ~2800-3000. Aromatic C=C Bending: ~1580-1600. C-N Stretch: ~1200-1350. C-Br Stretch: ~600-700. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 240/242 in an ~1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of piperazine fragments, loss of Br. |

The two sets of piperazine methylene protons (adjacent to the aryl group vs. adjacent to the N-H) are diastereotopic and will exhibit distinct chemical shifts, often appearing as coupled triplets or more complex multiplets. The presence of the bromine atom is most definitively confirmed by mass spectrometry, where the characteristic isotopic pattern of bromine ([⁷⁹Br]/[⁸¹Br] ≈ 1:1) results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Synthesis and Purification

The most robust and widely adopted method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[9][10] This palladium-catalyzed cross-coupling reaction provides a highly efficient means of forming the crucial C-N bond between an aryl halide and an amine. The synthesis of 1-(2-Bromophenyl)piperazine typically involves the coupling of piperazine (or a protected version) with a 1,2-dihalobenzene.

Caption: General workflow for the synthesis of 1-(2-Bromophenyl)piperazine.

Detailed Experimental Protocol (Representative)

This protocol describes a two-step process: initial mono-Boc protection of piperazine followed by Buchwald-Hartwig coupling and subsequent deprotection. This strategy is often employed to prevent undesired double arylation of the piperazine.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Dissolve piperazine (5.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in DCM.

-

Add the Boc₂O solution dropwise to the stirred piperazine solution over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Buchwald-Hartwig Coupling and Deprotection

-

To an oven-dried Schlenk tube, add 1,2-dibromobenzene (1.0 equiv.), Boc-piperazine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[11]

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP or XantPhos, 4 mol%).[9][11] The choice of ligand is critical; bulky, electron-rich phosphines are known to facilitate the reductive elimination step and improve reaction efficiency.

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or dioxane as the solvent via syringe.

-

Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate. The crude product is tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[12][13][14]

-

Dissolve the crude material in a suitable solvent (e.g., DCM or methanol) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature for 2-4 hours to effect deprotection.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel to obtain pure 1-(2-Bromophenyl)piperazine.

Chemical Reactivity and Synthetic Utility

1-(2-Bromophenyl)piperazine is a bifunctional molecule, offering two primary sites for chemical modification.

Caption: Key reaction pathways for 1-(2-Bromophenyl)piperazine.

-

Reactions at the Piperazine N-H: The secondary amine is nucleophilic and readily undergoes a variety of standard transformations, including alkylation, reductive amination, acylation, sulfonylation, and Mannich reactions.[7] These reactions are fundamental for elaborating the piperazine core to introduce additional pharmacophoric features or to modulate the compound's physicochemical properties.

-

Reactions at the Aryl C-Br Bond: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings), carbon-nitrogen (e.g., Buchwald-Hartwig amination), or carbon-sulfur bonds. This reactivity is famously exploited in the synthesis of vortioxetine, where a C-S bond is formed at this position.[12][15] Furthermore, the bromine atom can facilitate ortho-lithiation, allowing for the introduction of various electrophiles adjacent to the piperazine moiety.[16]

Applications in Medicinal Chemistry and Drug Discovery

The arylpiperazine scaffold is a privileged structure in CNS drug discovery, known to interact with a variety of aminergic GPCRs.[17]

Key Intermediate for Vortioxetine

The most prominent application of 1-(2-Bromophenyl)piperazine is as a late-stage intermediate in the synthesis of the multimodal antidepressant Vortioxetine .[12][13][14] In the final key step, 1-(2-Bromophenyl)piperazine is coupled with 2,4-dimethylthiophenol in a palladium-catalyzed C-S cross-coupling reaction.

Reaction Scheme: Synthesis of Vortioxetine 1-(2-Bromophenyl)piperazine + 2,4-Dimethylthiophenol ---(Pd Catalyst, Ligand, Base)--> Vortioxetine

This transformation highlights the synthetic utility of the C-Br bond, allowing for the efficient construction of the final drug substance.

Pharmacophore for Serotonin Receptors

Beyond its role as a building block, the 1-(2-bromophenyl)piperazine moiety itself is a recognized pharmacophore. It has been incorporated into the design of novel ligands targeting serotonin receptors, particularly as antagonists for the 5-HT₁ₐ subtype.[18] The specific orientation of the aryl ring relative to the basic nitrogen of the piperazine is crucial for receptor binding and functional activity.

Safety and Handling

1-(2-Bromophenyl)piperazine is classified as harmful if swallowed (GHS Hazard H302).[3] Standard laboratory precautions should be taken when handling this compound. These include the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

1-(2-Bromophenyl)piperazine is a compound of high strategic importance in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct sites, and established role as a key pharmacophore and synthetic precursor make it an indispensable tool for researchers. A thorough understanding of its properties and synthetic methodologies, particularly the Buchwald-Hartwig amination, is crucial for its effective application in the laboratory and in the development of next-generation pharmaceuticals, especially those targeting the central nervous system.

References

Sources

- 1. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1-(2-Bromophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 14. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. EP2878596A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic data for 2-(2-Bromophenyl)piperazine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)piperazine

Introduction: Elucidating the Structure of a Key Pharmacophore

In the landscape of modern drug development and medicinal chemistry, the piperazine ring stands out as a privileged scaffold.[1] Its presence in a multitude of therapeutic agents, ranging from antipsychotics to anthelmintics, underscores its importance.[1][2] The functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. 1-(2-Bromophenyl)piperazine (CAS No: 1011-13-8) is a vital building block in this field, frequently utilized in the synthesis of novel therapeutic candidates, particularly in neuropharmacology.[3][4]

This guide provides a comprehensive analysis of the core spectroscopic techniques used to confirm the identity, purity, and structure of 1-(2-Bromophenyl)piperazine. As Senior Application Scientists, we move beyond mere data reporting. We delve into the causality behind experimental choices and the fundamental principles that transform raw spectral data into unambiguous molecular knowledge. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Note on Nomenclature: While the user topic specified "2-(2-Bromophenyl)piperazine", the preponderance of available data, including the common CAS number 1011-13-8, corresponds to 1-(2-Bromophenyl)piperazine . This guide will therefore focus on this widely documented and commercially available isomer. The analytical principles and many spectral features would be analogous for the 2-substituted isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5][6] It operates on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) will resonate at characteristic frequencies when placed in a strong magnetic field and irradiated with radio waves.[7][8] This resonance frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's atomic framework.[7]

¹H NMR Spectroscopy

Rationale & Experimental Causality: ¹H NMR provides the most direct information on the number, environment, and connectivity of hydrogen atoms. The choice of solvent (typically deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) is critical; it must dissolve the analyte without contributing interfering signals. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and resolve complex splitting patterns, which is essential for differentiating the closely spaced signals of the aromatic and piperazine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Bromophenyl)piperazine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Spectrometer Setup: Load the sample into a high-field NMR spectrometer. The instrument is tuned to the ¹H frequency.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to TMS or the solvent peak. Integration of the signals is performed to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining a ¹H NMR spectrum.

Data Interpretation: Expected ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.58 | Doublet of doublets | 1H | Ar-H (H-6) | Adjacent to Br, deshielded. |

| ~ 7.30 | Triplet of doublets | 1H | Ar-H (H-4) | Standard aromatic proton. |

| ~ 7.05 | Doublet of doublets | 1H | Ar-H (H-3) | Adjacent to N-substituted carbon. |

| ~ 6.95 | Triplet of doublets | 1H | Ar-H (H-5) | Standard aromatic proton. |

| ~ 3.20 | Triplet (or multiplet) | 4H | -N-(CH ₂)₂-NH- | Protons on piperazine carbons adjacent to the secondary amine. |

| ~ 3.05 | Triplet (or multiplet) | 4H | Ar-N-(CH ₂)₂- | Protons on piperazine carbons adjacent to the aromatic ring. |

| Variable (e.g., 1.5-2.5) | Broad Singlet | 1H | NH | Exchangeable proton; position and broadness are solvent dependent. |

¹³C NMR Spectroscopy

Rationale & Experimental Causality: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Although the ¹³C isotope has a low natural abundance (~1.1%), modern pulse techniques like Broadband Proton Decoupling result in a spectrum where each unique carbon atom appears as a single sharp line. This allows for a direct count of non-equivalent carbons, confirming the molecular formula's carbon count.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to ¹H NMR, with the following key differences:

-

Sample Concentration: A slightly higher concentration (20-50 mg) is often preferred to compensate for the low natural abundance of ¹³C.

-

Spectrometer Tuning: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A proton-decoupled pulse sequence is used. A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio. A longer relaxation delay may be necessary for quaternary carbons.

Data Interpretation: Expected ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150.5 | C -N (Ar) | Aromatic carbon directly attached to the electron-withdrawing piperazine nitrogen. |

| ~ 133.8 | C -H (Ar) | Aromatic methine carbon. |

| ~ 128.5 | C -H (Ar) | Aromatic methine carbon. |

| ~ 124.0 | C -H (Ar) | Aromatic methine carbon. |

| ~ 123.0 | C -Br (Ar) | Aromatic carbon attached to bromine; shielding effect of Br. |

| ~ 119.5 | C -H (Ar) | Aromatic methine carbon. |

| ~ 50.5 | Ar-N-(C H₂)₂- | Piperazine carbons adjacent to the aromatic ring. |

| ~ 45.5 | -N-(C H₂)₂-NH- | Piperazine carbons adjacent to the secondary amine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Rationale: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[11] By plotting absorbance (or transmittance) against wavenumber (cm⁻¹), we obtain a spectrum that serves as a molecular "fingerprint," with specific peaks indicating the presence of functional groups like N-H, C-H, C=C, and C-N bonds.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 1-(2-Bromophenyl)piperazine powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FTIR Analysis

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3320 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~ 3060 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2940 - 2820 | Medium | C-H Stretch | Aliphatic C-H (Piperazine) |

| ~ 1590, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1440 | Medium | C-H Bend | Aliphatic CH₂ |

| ~ 1240 | Strong | C-N Stretch | Aromatic Amine |

| Below 800 | Strong | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Principles and Rationale: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] For a small molecule like 1-(2-Bromophenyl)piperazine, the primary goal is to determine its molecular weight with high precision. In the first stage, the molecule is ionized (e.g., by electron ionization or electrospray) to form a molecular ion (M⁺ or [M+H]⁺). The mass analyzer then separates these ions based on their m/z. The resulting spectrum provides the molecular weight and, crucially, reveals the isotopic pattern. The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) creates a highly characteristic M⁺ and M+2 peak pattern that is a definitive indicator of its presence.[13] Fragmentation of the molecular ion also provides valuable structural clues.[14][15]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase protonated molecules ([M+H]⁺) are formed.

-

Mass Analysis: The ions are guided into the high-vacuum region of the time-of-flight (TOF) mass analyzer. The time it takes for ions to travel a fixed distance is measured, which is proportional to the square root of their m/z.

-

Data Acquisition: The detector records the arrival time of the ions, generating a high-resolution mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-TOF Mass Spectrometry.

Data Interpretation: Expected Mass Spectrum

| m/z (Mass/Charge) | Ion | Rationale |

| 241.0335 / 243.0315 | [C₁₀H₁₄⁷⁹BrN₂]⁺ / [C₁₀H₁₄⁸¹BrN₂]⁺ | Protonated molecular ion peak cluster ([M+H]⁺). The ~1:1 intensity ratio of the two peaks is the characteristic signature of a single bromine atom. |

| 224 / 226 | [M+H - NH₃]⁺ | Loss of ammonia from the piperazine ring.[13] |

| 198 / 200 | [M+H - C₂H₃N]⁺ | Cleavage of an etheneamine fragment from the piperazine ring. |

| 162 | [M+H - Br]⁺ | Homolytic cleavage of the bromine atom.[13] |

| 120 | [C₈H₁₀N]⁺ | A common fragment formed by the loss of the C₂H₄N fragment from the piperazine ring and the bromine from the phenyl ring.[13] |

Conclusion

The collective application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of 1-(2-Bromophenyl)piperazine. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, such as the secondary amine and the aromatic system. Finally, high-resolution mass spectrometry provides an exact molecular weight and formula, with the characteristic bromine isotope pattern serving as a definitive elemental marker. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, forming a foundation of trustworthiness for its use in research and drug development.

References

- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmunHxE4lptJSFYO0btwbBHkh8PSJB5Yg3egpnAfDX03Xu2d0H0jXaOfA_Oc0IlZEtmVZLF21jhCfZIlxjhptQfdp6YR9NjPXvjmPPUxys6l5kA26QlfHa4ecRChqOfEbkqovWKL7N7mCTBxifN6_qHnLBDpeZegl7MwK1NYhecvu-D-qZ1mt6P8a3okqN0Gu07B0cm_LuWhY5eRCsoJstU05HdzvFbuboeQ==]

- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from Oregon State University Chemistry website. [https://vertexaisearch.cloud.google.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from Vedantu website. [https://vertexaisearch.cloud.google.

- Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKb56aqR1po-tThcAsc8HXnYcXooEydm5XwtdUXnHrpkFk1ZjLGpzJbpUHKZBvVoHfJvCAbMBHR4GJaNVYg3VDYlhAf3Kx4arZt4K-R8kNI42YzauzI11roVYxGdNY-ffCzahSUxuaJSe7ORm9WK58LnJD5IjIL04545mJi8NACqJI8e7g40DebEENyeztFvUHn6LIQXx2wZ0u33MqgTQaEevlLNtSIZKWHYPRbrvkrIoS_8BBVkKehlUwAu66986GMsabxs7KmR0]

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWtwbnx9hYbsiAbj70Wb6y0K4D24D1wS6X4Lw5iEart8qc22KdRbj1YCPh6SHOCqUsgiajXIV_BaZ7TuDMFHZlDpZ4eST_lRNHRd6aN-0sLsomN-XtV94mttwbiSGTLGWfV_RpRYCKm40g0TO2micMlzkH5EkJoA==]

- Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEZPxWjnY1awlYjyUOl3A7Tzam19LFtFfFyJ-ucgJ13y1Mr6fQE1UqQCOqcLTSaRzKch3Kc-808M2uuYtf0IvPjhkqUzCy_n7WjC_4b14LsDsHcvnTrqngLooyZV0-Dsn8YE5USjxwGFXRt-jMNyVhDhcvTcfcA2jNcMTE-X-U]

- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VnlaBmYNXhQ1q5yAh8UlgscpSgM5ANKsic656kkQTpxOiKd5g__odb5vqdXc24zKqnIUEgLdB_lsw6WohAYQSj8ABn-l83v3-MMyL_p4wf6RSUgSDbcEW94_SyVEH8zZRmlA5PuMbMKcPl9XgVQlEzlHiJVyxbLjRdd2mJpyeFMxcNSVkAvpLn2pAjIf-aMAav-ECLIpFZeljtnsAPRer72V20Sh]

- Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEcKXydeeTVCddKLKyUjjXSSau-DhcLB8Y9rFdOdpBOJNHBihnHk5QpXKxsSncECKb9X6mKM2H7w4Au_VJTIhphZY__DIVPf0RH9VhFmFJsUjr4u_0d5JjPt_DVhFzGdblqAVK492Q4OJblz11OSvvJPjLXwBet6rejqrjPYtFyI2IeGUixGK6yn5afEKB5OPaWvGQsoZ4RxIt2aroWOMo8Ma7l-75UTDJUrtV00C1Bt_HxrHIfifXhk3AEZd44qsOPtnN]

- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbwJwIYPmNsweUUbOUQ1k9FCVdXYkifivK4Bozman4FI1IJXAd6OXAtNSJDqo8YzvoZofJETEoCu0B6bw0U9MmPq_zcZwgnTU4LtWk-YH8bLTrcleZP6f6ALBjU6SNqy-OSXR4v1BTdeGRlwTOZ31fC32x97RBQdNHH6pX0qFKaaOvoZCUYOJPTkhDZpgMArUeIannMLRooVxoUK0z-87I6KzftnUqRuLscYLRGLAcGg==]

- Chemistry LibreTexts. (2023, February 11). Identifying Characteristic Functional Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcDsuT75vLLkjLZFiCMaBIdwIxu5eMuMIrTpYeKREfQA6yZUtQB0EGL36Ew0Kon2MYZzLHEm2SOBHAby2ehXPMymBZcOzll8YgDnnkq0aY_FFr4YHN_xPay55lap7feeZYretDGZBbzJGMQ0GhOlxA48v20TKgvAWfDoPLeACGdVB2cRN4tSSzQKblcipFwPlikWwHosisLyKHLE4TdsyTSlyR3KnvyjX1GBdkVSr0vuDPTw17yBO-T8HFYrMG5CADYOEDQcahber-FDfMJqChQN-5iftVO7wqKeMklyFBpwV5vQckkI=]

- Allen, J. P., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZeonpmptOWkIBO0_0m8YORKinjGhIGvOz4t8tfyuNSYPyvKODMv0V6CxH_tiAYaVPSmkL6-F4wO7Jj_62AmShD6ajT6so0e7EdJtlfumg31DKxpaaNGnhP2vqRo_xbfTrv0c]

- Allen, J. P., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEATNUCb8GbP02BaX_s5xkopI_SeuT3U_g-gipTCTK0b4kaY_ZM_KOO64kdU8SXvJ-pTJ8q8HEqIkBN7mYnQ09wIINDPfXPBG5iMBXlzdk-m04xdsdGVKNsHKV37P-qMrseAwc=]

- Wikipedia. (n.d.). Fragmentation (mass spectrometry). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8f2338mUQ3VcN2hQ0fGsa8t1JXamiHl_oJ_Dr5O9jgFBItJyv0TPFE4aui-rJ95ZFABqHgFSJwEEju1tGVFm7tku4a5HjYnqVsNpTnY0xKEzrBxI-7zZj56u3Zu06y9pSvOU-BZOUwVq3PcXBrK51-b_Sxd4v8-w]

- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbmdnHVd0ZFJr_ch4eE9DPoetIJEgAQ2_4WufchgSuVssctfndshvPZbSGbjzj_Unc4Czq4dlxSLK-cfnXlFvAjCxzEcxlmvt21TdxOwuekZ0IjdfBacyLvhDC0kCNiGgQ3Ch2y7IJ0sfC_Bo4U9wfSd7zJp22PvzvmJyClJLldeNd_zuqfU7S5sqXFN2SWuxLnDM=]

- YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi196Xo_fhgkaOUYFz3oZF328TR6ikGTPI1a1wQY_ce6DIai_Lo-UVQCRZ8HnP7FAf57jIWuhEpye2xIKPLjRqfPPcqSL74fboqyVnEeNmNoQjc1JrgmKMIFd8CepmwSgWLb5LUQ==]

- Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESkf4uBXp4hKOfwNME8DC573zYSwYL35LTQFbqa-sBHXTSIXG4J6s9OssTzBXNGwbLDpv4XUo21IhQY2J5YJVukvs-ROxRPd5nk5UH3bUpqDa7JbLm4yTljSH-UwXdxnk-6NmlJ9nc7qGebtn4wXqwk3ayJU9XPnjlmiFm]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaL7bltuU7hYbub4qnWXvAuQsAjmBHrnK8BHva3TTz2alvB6miLvmgpse7MdCykS_mUhhkxCJ6Q1qOPEVAV3pj6XrRbAswbz9PE_UAO0vAPw4TllxQ8qmfmuE5vZldMiOcIULg1XhEKDN5XjMpFr0dTsKE239H9HiLvzhlpGHwv8Yc9Vchn7vGhrcZD2FP0ZIdejjALLXFvOp5HHUj1VrX_WcV5XH8duL9_sOVrBx3HQ==]

- Pharmaffiliates. (n.d.). CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. [https://vertexaisearch.cloud.google.

- CymitQuimica. (n.d.). CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPij90o2nk6NuEZ8sZJU3JHegdDpuQ4Y2qtZo5MrQZ9Hj0zWAIKKiSDQP_kSUFNubn0wO9goRDn8IFp4pj-MS3Zy1yr3PNjWkZYfsPdS8Jguagzt3iCqV3Yh3WqgKUAeww]

- PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezgVPijm50xgTnprJN8UNLAL294ySKDNwjyr_l4iRfGLdRlPCX9zTF_85PP6IA-dbZDZ0kyC9icEQZu8u5u2wtfIiuIYiLwregNhoGfhW3n1_Oy7RtiJp_9sPc8vpUkkmBicJNriW52sEWA==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 5. microbenotes.com [microbenotes.com]

- 6. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 8. longdom.org [longdom.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 12. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

2-(2-Bromophenyl)piperazine mechanism of action in biological systems

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)piperazine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the putative mechanism of action for 2-(2-Bromophenyl)piperazine. As a close structural analog and key intermediate in the synthesis of the multimodal antidepressant Vortioxetine (Lu AA21004), its pharmacological profile can be inferred with a high degree of confidence by analyzing the well-characterized activities of its parent compound and the broader class of phenylpiperazine derivatives. This document synthesizes the available data to propose a multimodal mechanism centered on interactions with the serotonin transporter (SERT) and various serotonin receptors. Furthermore, it furnishes detailed experimental protocols essential for the empirical validation of these hypotheses, providing a robust framework for researchers investigating this and similar compounds.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents.[1][2][3] These compounds are known to interact with a wide array of neurotransmitter systems, most notably the serotonergic and dopaminergic pathways.[3] 2-(2-Bromophenyl)piperazine belongs to this versatile class and is of particular interest due to its role as a precursor to Vortioxetine, an antidepressant with a unique and complex mechanism of action.[4] While direct pharmacological studies on 2-(2-Bromophenyl)piperazine are not extensively published, its structure strongly suggests a profile that mirrors the key activities of Vortioxetine. This guide will, therefore, elucidate its likely mechanism by leveraging the comprehensive data available for Vortioxetine as a highly predictive model.

Inferred Pharmacodynamics: A Multimodal serotonergic Profile

The mechanism of action for Vortioxetine is understood to be a combination of potent serotonin reuptake inhibition and direct modulation of multiple serotonin receptor subtypes.[5][6][7][8] This multimodal activity is believed to be the foundation of its therapeutic effects.[8][9] It is highly probable that 2-(2-Bromophenyl)piperazine shares this complex pharmacodynamic profile.

Primary Target: Inhibition of the Serotonin Transporter (SERT)

The primary and most potent activity of Vortioxetine is the inhibition of the serotonin transporter (SERT), with a high binding affinity (Ki = 1.6 nM).[5][6][10] This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission.[7] Given that the core phenylpiperazine structure is essential for this interaction, 2-(2-Bromophenyl)piperazine is hypothesized to be a potent SERT inhibitor.

Secondary Targets: Serotonin (5-HT) Receptor Modulation

Beyond SERT inhibition, Vortioxetine displays a unique "fingerprint" of activities across several 5-HT receptors.[11][12] This receptor modulation profile is key to its classification as a serotonin modulator and stimulator. The table below summarizes the binding affinities of Vortioxetine for these receptors, which represent the most probable targets for 2-(2-Bromophenyl)piperazine.

| Target Receptor | Binding Affinity (Ki, nM) | Inferred Functional Activity | Reference(s) |

| Serotonin Transporter (SERT) | 1.6 | Inhibitor | [5][6][10] |

| 5-HT3 Receptor | 3.7 | Antagonist | [5][6][10] |

| 5-HT1A Receptor | 15 | Agonist | [5][6][10] |

| 5-HT7 Receptor | 19 | Antagonist | [5][6][10] |

| 5-HT1B Receptor | 33 | Partial Agonist | [5][10] |

| 5-HT1D Receptor | 54 | Antagonist | [5][8] |

Downstream Signaling Cascades

The combination of SERT inhibition and multi-receptor modulation leads to a complex downstream signaling effect. By blocking SERT, synaptic serotonin levels rise. The concurrent 5-HT1A agonism may accelerate antidepressant effects, while 5-HT3 antagonism is postulated to mitigate nausea, a common side effect of serotonergic agents, and may contribute to enhanced neurotransmitter release.[6][11][13] This multifaceted action is thought to modulate not only the serotonin system but also, indirectly, other neurotransmitter systems like dopamine, norepinephrine, and acetylcholine.[8][9][14]

Figure 1: Inferred signaling pathway of 2-(2-Bromophenyl)piperazine.

Methodologies for Mechanistic Elucidation

To empirically validate the hypothesized mechanism of action, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for determining both the binding affinity and functional activity of the compound at its putative targets.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 2-(2-Bromophenyl)piperazine for SERT and various 5-HT receptors by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of the test compound at specific molecular targets.

Materials:

-

Test Compound: 2-(2-Bromophenyl)piperazine

-

Cell membranes expressing the target of interest (e.g., hSERT, h5-HT1A)

-

Radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a known ligand like Fluoxetine for SERT)

-

96-well microplates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 2-(2-Bromophenyl)piperazine in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations OR buffer for total binding OR non-specific control.

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for a radioligand binding assay.

Experimental Protocol: cAMP Functional Assay

This protocol determines the functional activity of 2-(2-Bromophenyl)piperazine at G-protein coupled receptors (GPCRs) like 5-HT1A (Gi-coupled) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

Materials:

-

CHO or HEK293 cells stably expressing the target receptor (e.g., h5-HT1A).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: 2-(2-Bromophenyl)piperazine.

-

Known agonist (e.g., 5-CT for 5-HT1A) and antagonist.

-

Cell culture medium, PBS, and lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

-

Cell Culture: Plate the cells in a suitable microplate and grow to near confluency.

-

Pre-incubation: Starve the cells in a serum-free medium for a few hours prior to the assay.

-

Agonist Mode:

-

Add increasing concentrations of the test compound to the cells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C. A decrease in cAMP (relative to forskolin alone) indicates agonist activity at a Gi-coupled receptor.

-

-

Antagonist Mode:

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of a known agonist (at its EC80).

-

Add a fixed concentration of forskolin.

-

Incubate for 30 minutes at 37°C. A reversal of the agonist's effect indicates antagonist activity.

-

-

Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP measurement using the chosen detection kit and a suitable plate reader.

-

Data Analysis:

-

Plot the cAMP signal against the log concentration of the test compound.

-

For agonist mode, calculate the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, calculate the IC50 and determine the Kb (antagonist dissociation constant).

-

Conclusion and Future Directions

The structural relationship between 2-(2-Bromophenyl)piperazine and Vortioxetine provides a strong basis for postulating its mechanism of action. The evidence points towards a multimodal profile characterized by potent serotonin transporter inhibition combined with a nuanced pattern of agonism, partial agonism, and antagonism at multiple 5-HT receptor subtypes. This combination is hypothesized to produce a robust and potentially unique modulation of the central serotonergic system.

The immediate and most critical next step is the empirical validation of this inferred profile. The experimental protocols detailed in this guide offer a clear and reliable path to determining the precise binding affinities and functional activities of 2-(2-Bromophenyl)piperazine. Subsequent research should focus on in vivo animal models to correlate these molecular actions with behavioral outcomes, such as antidepressant and anxiolytic-like effects, and to establish a comprehensive pharmacokinetic and safety profile.

References

-

Title: Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) Source: trintellixhcp.com URL: [Link]

-

Title: Vortioxetine - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: Vortioxetine (Brintellix): A New Serotonergic Antidepressant Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects Source: The Prescriber's Guide URL: [Link]

-

Title: What is the mechanism of Vortioxetine Hydrobromide? Source: Patsnap Synapse URL: [Link]

-

Title: Safety, tolerability, and efficacy of vortioxetine (Lu AA21004) in major depressive disorder: results of an open-label, flexible-dose, 52-week extension study Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant Source: springermedizin.de URL: [Link]

-

Title: Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder Source: PubMed URL: [Link]

-

Title: Phenylpiperazine - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: 1-(2-Bromophenyl)piperazine Source: Pharmaffiliates URL: [Link]

-

Title: Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats Source: PubMed URL: [Link]

-

Title: List of Phenylpiperazine antidepressants Source: Drugs.com URL: [Link]

-

Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 6. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]

- 8. Safety, tolerability, and efficacy of vortioxetine (Lu AA21004) in major depressive disorder: results of an open-label, flexible-dose, 52-week extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Vortioxetine - Wikipedia [en.wikipedia.org]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-(2-Bromophenyl)piperazine: From Synthetic Keystone to CNS Drug Discovery Engine

Abstract

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its versatile biological activity.[1] This guide focuses on a particularly valuable derivative, 2-(2-Bromophenyl)piperazine, a compound that serves not only as a critical intermediate in the synthesis of established therapeutics but also as a powerful and versatile starting point for the discovery of novel agents. We will delve into its fundamental properties, explore its pivotal role in synthetic chemistry, and illuminate its potential applications in developing next-generation therapeutics for central nervous system (CNS) disorders and oncology. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols to leverage this compound's full potential.

Core Characteristics of 2-(2-Bromophenyl)piperazine

Understanding the fundamental physicochemical properties of a building block is paramount for its effective use in any research and development workflow. 2-(2-Bromophenyl)piperazine is a solid organic compound whose structure marries the versatile piperazine ring with a synthetically potent brominated phenyl group.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂ | [3][4] |

| Molecular Weight | 241.13 g/mol | [3][4] |

| CAS Number | 1011-13-8 | [3][5][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents (DMSO, ethanol) | [2] |

| InChIKey | JVTRURBMYILQDA-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1CNCCN1C2=CC=CC=C2Br | [3] |

The key to its utility lies in its bifunctional nature: the secondary amine of the piperazine ring is available for nucleophilic substitution or acylation, while the bromine atom on the phenyl ring provides a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8]

Application as a Pivotal Synthetic Intermediate: The Vortioxetine Case Study

One of the most prominent applications of 2-(2-Bromophenyl)piperazine is its role as a key intermediate in the synthesis of Vortioxetine, a multimodal antidepressant.[9] Several patented synthetic routes utilize this building block, highlighting its industrial relevance.[10][11][12][13][14][15] The synthesis typically involves a palladium-catalyzed cross-coupling reaction between 2-(2-Bromophenyl)piperazine and 2,4-dimethylthiophenol.[10][12]

Caption: Synthesis of Vortioxetine from 2-(2-Bromophenyl)piperazine.

Experimental Protocol: Palladium-Catalyzed Synthesis of Vortioxetine

This protocol outlines a representative Buchwald-Hartwig amination approach for the synthesis of Vortioxetine. The choice of a palladium catalyst and a specific phosphine ligand is critical for achieving high yield and purity by facilitating the reductive elimination and oxidative addition steps of the catalytic cycle.[16] The base is essential for deprotonating the thiol, making it a competent nucleophile.

Materials:

-

2-(2-Bromophenyl)piperazine

-

2,4-Dimethylthiophenol

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus and magnetic stirring

Procedure:

-

Inert Atmosphere: Assemble the reflux apparatus, ensuring all glassware is oven-dried. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the reaction flask, add 2-(2-Bromophenyl)piperazine (1.0 eq), 2,4-dimethylthiophenol (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Loading: In a separate vial, quickly weigh and add the palladium catalyst, Pd₂(dba)₃ (0.01-0.03 eq), and the phosphine ligand, Xantphos (0.02-0.06 eq). Add these solids to the main reaction flask.

-

Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Vortioxetine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Versatile Scaffold for Novel Drug Discovery

Beyond its role as an intermediate, 2-(2-Bromophenyl)piperazine is an ideal starting scaffold for generating libraries of novel chemical entities. The bromine atom acts as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the aryl moiety. This strategy is central to modern medicinal chemistry for exploring structure-activity relationships (SAR).[17][18]

Caption: Diversification of the 2-(2-Bromophenyl)piperazine scaffold.

This diversification allows researchers to systematically modify the steric and electronic properties of the phenyl ring to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

Potential Therapeutic Applications of Derivatives

The arylpiperazine scaffold is a well-established pharmacophore for a multitude of biological targets, particularly within the CNS.[19][20][21] Derivatives synthesized from 2-(2-Bromophenyl)piperazine are therefore prime candidates for investigation in several therapeutic areas.

A. Central Nervous System (CNS) Disorders

Arylpiperazines are renowned for their interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D₂) receptors.[1] This makes them highly relevant for treating depression, anxiety, and psychosis.[9][22][23] For instance, many arylpiperazine derivatives exhibit potent activity as 5-HT₁ₐ receptor agonists or 5-HT₂ₐ receptor antagonists.[20][22]

Caption: Simplified GPCR signaling pathway modulated by an arylpiperazine.

By using 2-(2-Bromophenyl)piperazine as a starting point, researchers can design novel ligands with tailored selectivity profiles for specific receptor subtypes, potentially leading to more effective and safer treatments for neurological and psychiatric disorders.[5]

B. Oncology

Emerging research has identified arylpiperazine derivatives as promising scaffolds for the development of anticancer agents.[24][25] These compounds can interact with a variety of molecular targets implicated in cancer, including protein kinases and GPCRs that are overexpressed in tumor cells.[25] For example, derivatives of the α1-adrenergic receptor antagonist Naftopidil, an arylpiperazine, have shown potential in arresting prostate and bladder cancer cell growth.[25] The ability to rapidly generate a library of diverse analogs from 2-(2-Bromophenyl)piperazine makes it an excellent tool for screening and identifying new leads in oncology drug discovery.

Conclusion and Future Outlook

2-(2-Bromophenyl)piperazine is far more than a simple chemical intermediate. Its true value lies in its strategic position as a versatile building block for both process chemistry and discovery research. Its demonstrated utility in the synthesis of complex drugs like Vortioxetine underscores its reliability and scalability. More importantly, the reactive bromine handle provides a gateway to immense chemical diversity, empowering medicinal chemists to systematically design and synthesize novel compound libraries targeting a range of diseases. As the demand for novel CNS and oncology therapeutics continues to grow, the strategic application of well-designed scaffolds like 2-(2-Bromophenyl)piperazine will remain a critical component of the drug discovery engine.

References

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

-

Representative arylpiperazine derivatives. ResearchGate. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

- EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Google Patents.

- WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates. Google Patents.

-

VORTIOXETINE - New Drug Approvals. New Drug Approvals. Available at: [Link]

-

A Guide to the Vortioxetine Synthesis Process. Pharmaffiliates. Available at: [Link]

-

Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - European Patent Office. Googleapis. Available at: [Link]

-

1-(2-Bromophenyl)piperazine | C10H13BrN2. PubChem. Available at: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

- EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

-

NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office. Googleapis. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. Pharmaffiliates. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. Available at: [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Bromophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of Piperazines | Ambeed [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 11. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. arborpharmchem.com [arborpharmchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 21. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Vortioxetine: The Role of 2-(2-Bromophenyl)piperazine as a Core Precursor

Abstract

Vortioxetine, a multimodal antidepressant, has garnered significant attention for its unique mechanism of action in treating Major Depressive Disorder (MDD).[1][2] The efficacy of any pharmaceutical agent on an industrial scale is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its chemical synthesis. This guide provides an in-depth technical analysis of a key synthetic pathway to vortioxetine, focusing on the strategic use of 2-(2-bromophenyl)piperazine as a pivotal intermediate. We will explore the synthesis of this precursor and its subsequent conversion to vortioxetine through palladium-catalyzed cross-coupling reactions, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Synthetic Challenge of Vortioxetine

Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenyl)sulfanyl)phenyl]piperazine, is distinguished by its complex molecular architecture, which features a central piperazine ring linking two distinct aryl moieties.[2] This structure is responsible for its multifaceted interaction with serotonin (5-HT) transporters and various 5-HT receptors.[2] The primary synthetic challenge lies in the precise and efficient construction of the C-N (aryl-piperazine) and C-S (aryl-thioether) bonds.

Early synthetic routes reported low overall yields (around 17%) and relied on complex techniques like solid-phase synthesis and chromatographic purification, which are not ideal for large-scale production.[3][4][5] Consequently, the development of more robust and economically viable synthetic processes has been a major focus of process chemistry research. A highly successful strategy involves a convergent synthesis, wherein the 2-(2-bromophenyl)piperazine core is first assembled and then coupled with 2,4-dimethylthiophenol. This approach offers greater control and often leads to higher yields and purity.

Synthesis of the Key Precursor: 2-(2-Bromophenyl)piperazine

The formation of the N-aryl bond between a piperazine ring and a brominated benzene ring is the cornerstone of this precursor's synthesis. The most prevalent and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its functional group tolerance and broad substrate scope.[6][7]

The Buchwald-Hartwig Amination Approach

This reaction involves the coupling of an aryl halide (in this case, an activated bromophenyl derivative) with an amine (piperazine).[7] The choice of starting materials is critical. While 1,2-dibromobenzene can be used, 2-bromoiodobenzene is often preferred as the iodine atom is more reactive towards the initial oxidative addition step with the palladium catalyst, leaving the bromine atom available for the subsequent C-S coupling.[4][5]

To prevent undesired side reactions, such as double arylation on both nitrogen atoms of the piperazine, a common strategy is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[3][4][8] The bulky Boc group not only ensures mono-arylation but also improves the solubility of the intermediate in organic solvents.

The catalytic cycle of the Buchwald-Hartwig reaction is a well-understood process involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6][7]

Diagram: Synthesis of N-Boc-4-(2-bromophenyl)piperazine

Caption: Workflow for the palladium-catalyzed synthesis of the protected precursor.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

This protocol is a representative example based on methodologies described in the scientific literature.[3][4][8]

-

Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and a phosphine ligand (e.g., rac-BINAP). The vessel is then purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

-

Reagent Addition: Add a strong base (e.g., sodium tert-butoxide, NaOtBu), N-Boc-piperazine, and an anhydrous aprotic solvent such as toluene. Stir the mixture for a designated period (e.g., 30-60 minutes) to allow for catalyst activation.

-

Substrate Addition: Add 2-bromoiodobenzene to the reaction mixture.

-